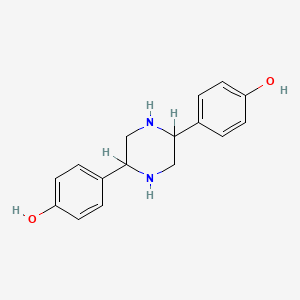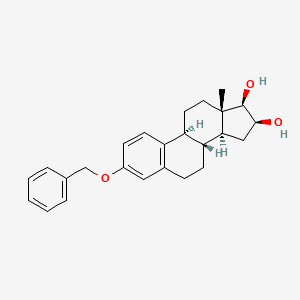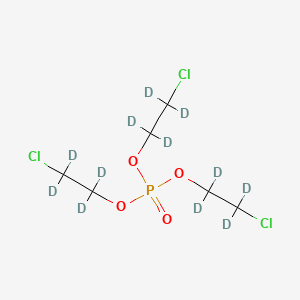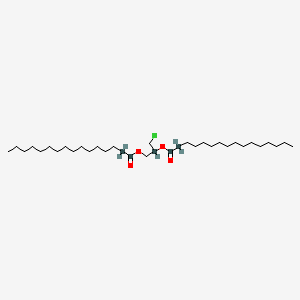
Ácido Quinurénico-d5
Descripción general
Descripción
El Ácido Quinurénico-d5 es una forma deuterada del ácido quinurénico, un metabolito endógeno del aminoácido triptófano. Se utiliza principalmente como estándar interno en espectrometría de masas para la cuantificación del ácido quinurénico. El propio ácido quinurénico es conocido por sus propiedades neuroprotectoras y anticonvulsivas, y desempeña un papel significativo en la vía de la quinurenina del metabolismo del triptófano .
Aplicaciones Científicas De Investigación
El Ácido Quinurénico-d5 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como estándar interno en espectrometría de masas para la cuantificación precisa del ácido quinurénico.
Biología: Se estudia su papel en la vía de la quinurenina y sus efectos sobre la neurotransmisión y la neuroprotección.
Medicina: Se investiga su potencial aplicación terapéutica en enfermedades neurodegenerativas, esquizofrenia y otros trastornos psiquiátricos.
Industria: Se utiliza en el desarrollo de métodos analíticos para la detección y cuantificación del ácido quinurénico en muestras biológicas .
Mecanismo De Acción
El Ácido Quinurénico-d5 ejerce sus efectos actuando sobre varios objetivos y vías moleculares:
Receptores NMDA: Actúa como antagonista en los receptores NMDA, inhibiendo la neurotransmisión excitatoria.
Receptores AMPA: Funciona como antagonista en los receptores AMPA, reduciendo la señalización excitatoria.
Receptores nicotínicos α7 de acetilcolina: Inhibe estos receptores, modulando la señalización colinérgica.
Receptores acoplados a proteínas G: Actúa como agonista en el receptor acoplado a proteínas G 35 (GPR35) y el receptor de hidrocarburos aromáticos (AhR), influenciando diversos procesos celulares .
Análisis Bioquímico
Biochemical Properties
Kynurenic Acid-d5 plays a significant role in biochemical reactions, particularly within the kynurenine pathway of tryptophan metabolism. It interacts with several enzymes and proteins, including kynurenine aminotransferases, which convert kynurenine to kynurenic acid. Kynurenic Acid-d5 acts as an antagonist to ionotropic glutamate receptors such as NMDA, AMPA, and kainate receptors, as well as the α7 nicotinic acetylcholine receptor. Additionally, it functions as an agonist for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor .
Cellular Effects
Kynurenic Acid-d5 influences various cellular processes and functions. It has been shown to modulate cell signaling pathways, particularly those involving glutamate receptors and nicotinic acetylcholine receptors. By antagonizing these receptors, Kynurenic Acid-d5 can inhibit excitotoxicity and neuroinflammation, thereby exerting neuroprotective effects. It also impacts gene expression and cellular metabolism, contributing to its role in neuroprotection and immunomodulation .
Molecular Mechanism
At the molecular level, Kynurenic Acid-d5 exerts its effects through several mechanisms. It binds to and inhibits ionotropic glutamate receptors, reducing excitatory neurotransmission. This inhibition helps protect neurons from excitotoxic damage. Additionally, Kynurenic Acid-d5 activates GPR35 and the aryl hydrocarbon receptor, which are involved in various signaling pathways that regulate immune responses and cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kynurenic Acid-d5 can vary over time. The compound is relatively stable, but its degradation and long-term effects on cellular function depend on the experimental conditions. Studies have shown that prolonged exposure to Kynurenic Acid-d5 can lead to sustained neuroprotective and anti-inflammatory effects, although the exact duration and stability may vary .
Dosage Effects in Animal Models
The effects of Kynurenic Acid-d5 in animal models are dose-dependent. At lower doses, it can exert neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, Kynurenic Acid-d5 may cause adverse effects, including potential neurotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
Kynurenic Acid-d5 is involved in the kynurenine pathway of tryptophan metabolism. It is synthesized from kynurenine by the action of kynurenine aminotransferases. This pathway also involves other metabolites such as quinolinic acid and anthranilic acid, which have distinct biological functions. Kynurenic Acid-d5 can influence metabolic flux and metabolite levels within this pathway, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Kynurenic Acid-d5 is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its neuroprotective effects. Transporters and binding proteins facilitate its movement across cellular membranes, ensuring its proper localization and function .
Subcellular Localization
Kynurenic Acid-d5 is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to these compartments. Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
El Ácido Quinurénico-d5 se sintetiza introduciendo átomos de deuterio en la molécula de ácido quinurénico. La síntesis suele implicar la deuteración de la quinurenina, un intermedio en la vía de la quinurenina. Este proceso se puede lograr mediante diversos métodos, incluida la hidrogenación catalítica en presencia de gas deuterio o utilizando disolventes deuterados .
Métodos de Producción Industrial
La producción industrial del this compound implica procesos de deuteración a gran escala. Estos procesos se optimizan para obtener un alto rendimiento y pureza, asegurando que el compuesto deuterado cumpla con los estrictos requisitos para su uso como estándar interno en aplicaciones analíticas .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido Quinurénico-d5 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El ácido quinurénico se puede oxidar para formar varios derivados de la quinolina.
Reducción: Las reacciones de reducción pueden convertir el ácido quinurénico en sus correspondientes derivados hidroxílicos.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de ácido quinurénico.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y agentes alquilantes para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de la quinolina, derivados hidroxílicos y compuestos de ácido quinurénico sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido Quinolínico: Otro metabolito en la vía de la quinurenina, conocido por sus propiedades neurotóxicas.
3-Hidroxquinurenina: Un intermedio en la vía de la quinurenina con propiedades neuroactivas.
Ácido Xanturénico: Un metabolito de la quinurenina con posibles efectos neuroprotectores
Singularidad
El Ácido Quinurénico-d5 es único debido a su naturaleza deuterada, lo que lo convierte en un estándar interno ideal para la espectrometría de masas. Su estabilidad y etiquetado isotópico permiten una cuantificación precisa del ácido quinurénico en diversas muestras biológicas, mejorando la precisión y fiabilidad de los métodos analíticos .
Propiedades
IUPAC Name |
3,5,6,7,8-pentadeuterio-4-hydroxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZHHEIFKROPDY-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-13-2 | |
| Record name | 350820-13-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)





![Cyclopentanone, 2-[(2-hydroxyethyl)thio]-, oxime (9CI)](/img/new.no-structure.jpg)


![3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)

![2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588564.png)
